1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

Description

Significance of Linear Organosiloxanes within Contemporary Chemical Science

Linear organosiloxanes are a cornerstone of contemporary chemical science due to their unique combination of inorganic and organic properties. Their backbone consists of alternating silicon and oxygen atoms (Si-O-Si), a structure that imparts remarkable flexibility and stability. The Si-O bond is significantly longer and the Si-O-Si bond angle is wider than the C-C and C-O-C bonds in organic polymers, respectively. wikipedia.org This results in a highly flexible chain with a low barrier to rotation, leading to materials with very low glass transition temperatures. wikipedia.org

These compounds are characterized by high thermal stability, chemical inertness, and hydrophobicity (water repellency), properties derived from the stable siloxane backbone and the organic side groups—typically methyl groups—attached to the silicon atoms. cymitquimica.com This molecular architecture allows for the creation of a diverse range of materials, from low-viscosity fluids to high-performance elastomers and resins. researchgate.net Consequently, linear siloxanes are foundational in the development of numerous products across various sectors, including electronics, medical devices, adhesives, and sealants. nih.gov Their role as building blocks for silicone polymers (polysiloxanes) is of paramount importance, enabling the synthesis of materials with precisely tailored properties. cymitquimica.comnih.gov

Evolution of Research in Tetrasiloxane (B1260621) Structural Classes

The field of organosilicon chemistry has undergone significant evolution since the early 20th century. Initial research focused on the synthesis and discovery of simple organosilicon compounds. A pivotal development was the preparation of methylpolysiloxanes in the 1940s through the hydrolysis of methylchlorosilanes. acs.org This research demonstrated that hydrolysis could produce a mixture of both cyclic and linear siloxane oligomers. acs.org

Early investigations were largely dedicated to separating and identifying these different structural classes. acs.org Tetrasiloxanes, existing in both linear and cyclic forms (e.g., octamethylcyclotetrasiloxane (B44751), or D4), became subjects of intense study. acs.orgwikipedia.org Research trajectories have since evolved from basic synthesis and characterization to sophisticated polymer chemistry. Scientists now focus on using these fundamental tetrasiloxane structures as monomers and precursors for creating complex polymers with specific, predetermined characteristics. nih.gov This includes modifying the side groups on the siloxane chain to control properties and developing advanced polymerization techniques to achieve high molecular weight polymers with controlled structures. nih.gov The focus has shifted from discovery to the precise molecular design of materials for specialized applications.

Distinguishing Structural Features of 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane and their Implications for Research Design

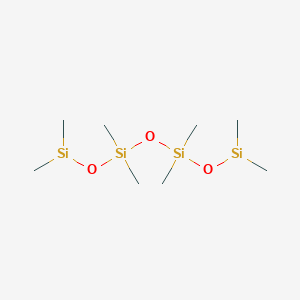

This compound is a short-chain linear siloxane. Its defining feature is a backbone of four silicon atoms linked by three oxygen atoms, with each silicon atom bonded to two methyl groups. cymitquimica.comnih.gov This linear arrangement is fundamentally different from its cyclic isomer, octamethylcyclotetrasiloxane (D4), which features a closed loop of four silicon and four oxygen atoms. wikipedia.org

The linearity of this compound is crucial to its chemical behavior and utility in research. The Si-O-Si bonds provide significant rotational freedom, making the molecule highly flexible. wikipedia.org This, combined with its relatively low molecular weight, results in a colorless liquid with low viscosity and low surface tension. cymitquimica.com The eight methyl groups attached to the silicon backbone render the molecule hydrophobic. cymitquimica.com

These structural characteristics have direct implications for research design. Its low viscosity and defined structure make it a useful component in formulating silicone fluids and lubricants where consistent properties are required. cymitquimica.com In polymer science, it can be envisioned as a building block or a chain-extending agent in the synthesis of more complex polysiloxanes. Its defined length allows for precise control over the resulting polymer architecture, a key goal in modern materials research.

| Property | Value |

| Chemical Formula | C8H24O3Si4 |

| Molecular Weight | 280.61 g/mol |

| CAS Number | 1000-05-1 |

| Appearance | Colorless liquid |

| Structure | Linear |

| SMILES | CSiOSi(C)OSi(C)OSiC |

| InChIKey | ILBWBNOBGCYGSU-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Overview of Principal Academic Research Trajectories for this compound

While its cyclic counterpart, octamethylcyclotetrasiloxane (D4), is extensively researched and widely used as a primary monomer for the ring-opening polymerization of silicones, atamanchemicals.commdpi.com the academic research trajectory for the linear this compound is more specialized. This compound is primarily categorized as a chemical intermediate and a member of the low-molecular-weight linear siloxanes. nih.govontosight.ai

Principal research interest in this and similar short-chain linear siloxanes lies in their role as fundamental building blocks for precisely structured organosilicon materials. Academic studies focus on a few key areas:

Synthesis of Defined Polymers: Researchers utilize short, well-defined linear siloxanes to synthesize block copolymers or polymers with specific chain lengths. By incorporating units like octamethyltetrasiloxane, scientists can exert fine control over the physical properties of the final material, such as its viscosity, thermal stability, and mechanical behavior.

Model Compounds for Physicochemical Studies: Due to its simple, well-characterized structure, it can serve as a model compound for fundamental studies of the physicochemical properties of the siloxane bond and the behavior of short polysiloxane chains. This includes research into their surface activity, conformational dynamics, and interactions with other materials.

Precursors for Hybrid Materials: Linear siloxane oligomers are employed in the synthesis of organic-inorganic hybrid materials. iipseries.org The siloxane unit provides flexibility, thermal stability, and hydrophobicity, which can be combined with the functional properties of organic polymers to create novel composite materials.

In essence, while not a high-volume monomer in the same vein as D4, this compound is a valuable tool for researchers aiming to achieve a high degree of precision and control in the molecular architecture of advanced silicone-based materials.

Properties

InChI |

InChI=1S/C8H24O3Si4/c1-12(2)9-14(5,6)11-15(7,8)10-13(3)4/h1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBWBNOBGCYGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044759 | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1000-05-1 | |

| Record name | Octamethyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMETHYLTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB15PH50RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1,3,3,5,5,7,7 Octamethyltetrasiloxane

Established Synthetic Routes to 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

The synthesis of linear oligosiloxanes such as this compound is achieved through several key methodologies that allow for precise control over the chain length and structure. These methods primarily involve the formation of siloxane (Si-O-Si) bonds through reactions like hydrosilylation, controlled hydrolysis and condensation, and specific elimination reactions.

Hydrosilylation is a fundamental reaction in organosilicon chemistry for creating silicon-carbon bonds, and its principles can be extended to form silicon-oxygen bonds for siloxane synthesis. simtec-silicone.com This process typically involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond. researchgate.net For the synthesis of this compound, this can be conceptualized through the reaction of shorter siloxane precursors containing Si-H groups with others containing vinyl or other unsaturated functionalities.

The reaction is most commonly catalyzed by platinum-group metal complexes. sciforum.net For instance, a siloxane containing a terminal Si-H group, such as 1,1,3,3,5,5-hexamethyltrisiloxane, could react with a molecule like vinyldimethylsilanol in the presence of a platinum catalyst. The mechanism, often described by the Chalk-Harrod or the modified Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, coordination of the unsaturated group, insertion into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the product. tue.nl

A related process is the catalytic dehydrocoupling between a hydrosilane and a silanol (B1196071) (R₃Si-H + HO-SiR'₃ → R₃Si-O-SiR'₃ + H₂). This reaction, also catalyzed by platinum-group metals, directly forms the siloxane bond through the elimination of hydrogen gas and represents a direct application of hydrosilane reactivity for constructing the siloxane backbone. sciforum.net

The most conventional route to siloxanes is the hydrolysis of chlorosilanes followed by the condensation of the resulting silanols. atamanchemicals.comwikipedia.org The commercial production of silicones starts with the hydrolysis of dimethyldichlorosilane (Me₂SiCl₂), which produces a mixture of linear and cyclic dimethylsiloxanes. atamanchemicals.comwikipedia.org To synthesize a specific linear oligomer like this compound, the reaction conditions must be carefully controlled to favor the formation of the desired chain length and prevent extensive polymerization or cyclization.

The process involves two main steps:

Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol (B41321) (Me₂Si(OH)₂) and hydrochloric acid.

Condensation: The silanediol (B1258837) molecules are unstable and readily condense, eliminating water to form siloxane bonds.

To control the chain length, a monofunctional "end-capping" agent, such as trimethylchlorosilane ((CH₃)₃SiCl), is introduced into the reaction mixture. The hydrolysis of the end-capper produces trimethylsilanol, which can react with the growing siloxane chain, terminating its growth. By carefully adjusting the stoichiometric ratio of dimethyldichlorosilane to trimethylchlorosilane, the average chain length of the resulting linear polysiloxanes can be controlled.

An alternative controlled method involves the reaction of pre-formed siloxane blocks. For example, reacting 1,5-disodiumoxyhexamethyltrisiloxane with a dichlorodiorganosilane can produce specific cyclotetrasiloxanes, and similar principles can be applied to synthesize linear structures by using appropriate end-capping precursors. nih.gov The hydrolysis of alkoxysilanes, such as tetraethoxysilane (TEOS), is another well-studied method for forming siloxane bonds, where reaction conditions dictate the structure of the final product. researchgate.net

The formation of siloxane bonds can be achieved through elimination reactions, particularly in systems involving hydridosiloxanes. A key example is the platinum-catalyzed self-cross-linking of polymethylhydrosiloxane, where reactions between Si-H groups can lead to the formation of Si-O-Si bonds. rsc.org This suggests that under specific catalytic conditions, hydridosiloxane precursors can undergo reactions that eliminate hydrogen to form the desired siloxane linkage.

This dehydrogenative coupling is a powerful method for forming Si-O bonds. The reaction between a compound containing an Si-H bond and one with an Si-OH bond (a silanol) in the presence of a suitable catalyst results in the formation of a siloxane bond and the liberation of hydrogen gas (H₂). sciforum.net This provides a clean and direct route for linking siloxane units. By selecting starting materials of appropriate lengths, such as 1,1,3,3,5-pentamethyltrisiloxanol and dimethylsilane, it is possible to construct the target this compound molecule through a controlled, stepwise elimination process.

Catalytic Systems Employed in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of siloxanes. Both platinum-group metals and Lewis acids are widely employed to facilitate the formation of the Si-O-Si backbone.

Platinum-group metals are the catalysts of choice for hydrosilylation and related reactions used in silicone chemistry. simtec-silicone.comingentaconnect.com These catalysts are highly active and can be used in very low concentrations. ccl.net

Several platinum complexes are particularly effective:

Karstedt's Catalyst: This is a platinum(0) complex with divinyltetramethyldisiloxane ligands. tue.nlingentaconnect.com It is highly soluble in silicone media and exhibits high catalytic activity, making it one of the most widely used catalysts for hydrosilylation reactions. tue.nlccl.netmdpi.com It can promote both the formation of Si-C bonds and, under certain conditions, the formation of Si-O-Si linkages from Si-H precursors. rsc.org

Speier's Catalyst (Hexachloroplatinic Acid): Historically significant, this Pt(IV) catalyst, typically used as a solution in isopropanol, was one of the first highly effective hydrosilylation catalysts discovered. ccl.net

Lamoreaux Catalyst: This catalyst is formed by reacting hexachloroplatinic acid with long-chain alcohols like 2-ethylhexanol. It offers good solubility in non-polar organic solvents. mdpi.com

Ashby's Catalyst: These are Pt(0) complexes stabilized by tetramethyl-tetravinylcyclotetrasiloxane ligands. mdpi.com

These catalysts are not only used for hydrosilylation but also for dehydrocoupling reactions, which directly form siloxane bonds. sciforum.net While platinum is the most common, other platinum-group metals like rhodium and palladium have also been investigated for their catalytic activity in siloxane synthesis. researchgate.netsciforum.net

Interactive Table: Comparison of Platinum-Group Metal Catalysts

| Catalyst Name | Typical Precursor | Active Species | Key Characteristics |

| Karstedt's Catalyst | H₂PtCl₆ + Divinyltetramethyldisiloxane | Pt(0) | High activity, excellent solubility in silicones. tue.nlingentaconnect.com |

| Speier's Catalyst | H₂PtCl₆ | Pt(IV) | Foundational catalyst, effective but less active than modern catalysts. ccl.net |

| Lamoreaux Catalyst | H₂PtCl₆ + Long-chain alcohols | Pt complex | Good solubility in organic solvents. mdpi.com |

| Ashby's Catalyst | H₂PtCl₆ + Tetravinylcyclotetrasiloxane | Pt(0) | Effective for various hydrosilylation applications. mdpi.com |

Lewis acids are effective catalysts for condensation reactions that form siloxane bonds, offering an alternative to metal-based systems. They can activate silanols, alkoxysilanes, or hydrosilanes towards nucleophilic attack, facilitating the formation of the Si-O-Si linkage.

A prominent example is tris(pentafluorophenyl)borane (B(C₆F₅)₃ or TPFPB) , a powerful Lewis acid that catalyzes the Piers-Rubinsztajn reaction. researchgate.net This reaction involves the condensation between a hydrosilane (Si-H) and an alkoxysilane (Si-OR), eliminating an alkane (R-H) to form a siloxane bond. researchgate.netnih.gov This methodology provides a non-hydrolytic route to oligosiloxanes under mild conditions. researchgate.net

Lewis acids can also catalyze the condensation of silanols. The mechanism involves the coordination of the Lewis acid to the silanol oxygen, making the silicon atom more electrophilic and susceptible to attack by another silanol molecule. This process is crucial in the ring-opening polymerization of cyclosiloxanes, where a Lewis acid can initiate the reaction to form linear polymers. nih.gov Various Lewis acids have been explored for their ability to promote silanol polycondensation with high activity while minimizing the formation of undesirable cyclic byproducts. acs.orgresearchgate.net

Interactive Table: Lewis Acid Catalysis in Siloxane Synthesis

| Lewis Acid Catalyst | Reaction Type | Reactants | Byproduct |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Piers-Rubinsztajn Reaction | Hydrosilane (Si-H) + Alkoxysilane (Si-OR) | Alkane (R-H) researchgate.net |

| Various (e.g., B(C₆F₅)₃, Al(OTf)₃) | Silanol Condensation | Silanol (Si-OH) + Silanol (Si-OH) | Water (H₂O) acs.orgresearchgate.net |

| Cationic Ge(II) complexes | Alkoxysilane Condensation | Alkoxysilane (Si-OR) + Alkoxysilane (Si-OR) | Ether (R-O-R) mdpi.com |

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound and related oligomers is crucial for the synthesis of advanced silicone materials. By incorporating reactive terminal groups or organic substituents along the siloxane backbone, the properties of the resulting polymers can be precisely tailored for a wide range of applications. Methodologies for creating these derivatives primarily involve terminal group modification of linear siloxanes and the polymerization of appropriately substituted cyclic precursors.

Strategies for Terminal Functional Group Incorporation (e.g., Dichloro, Dimethoxy Variants)

The incorporation of functional groups at the termini of linear siloxane chains, such as this compound, is a key strategy for producing telechelic oligomers. These oligomers serve as important precursors for chain extension, cross-linking, and block copolymer synthesis. The primary methods to achieve terminal functionalization include equilibration reactions and the chemical modification of terminal silanol groups.

One of the most versatile methods is the equilibration reaction . This thermodynamically controlled process involves the catalytic cleavage and reformation of siloxane (Si-O-Si) bonds. To synthesize a dichloro-terminated tetrasiloxane (B1260621), octamethylcyclotetrasiloxane (B44751) (D4) can be heated with a calculated amount of a chain-stopping agent, such as dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂), in the presence of an acid or base catalyst. The catalyst facilitates the scrambling of siloxane units until an equilibrium distribution of linear chains with the desired average length and terminal chloro groups is achieved.

A similar equilibration strategy can be employed for dimethoxy variants by using a chain-stopping agent like dimethoxydimethylsilane.

Alternatively, functionalization can be achieved via the conversion of terminal silanol (Si-OH) groups. Linear α,ω-dihydroxypolydimethylsiloxanes are readily produced through the controlled hydrolysis of dichlorodimethylsilane or the ring-opening polymerization of D4 using water as a chain transfer agent. google.comgac.edugoogle.commdpi.com The resulting silanol-terminated oligomers are key intermediates. These terminal hydroxyl groups can then be converted to other functionalities.

Dichloro Variants : The silanol-terminated tetrasiloxane can be reacted with various chlorinating agents. For example, treatment with thionyl chloride (SOCl₂) or passing hydrogen chloride (HCl) gas through the oligomer can replace the hydroxyl groups with chlorine atoms.

Dimethoxy Variants : Methoxylation can be achieved by reacting the silanol-terminated oligomer with methanol (B129727) under acidic or basic conditions, or more efficiently using a methoxysilane (B1618054) reagent like trimethoxymethylsilane (B72481) in the presence of a suitable catalyst.

These strategies provide access to well-defined, reactive oligomers like 1,7-dichloro-octamethyltetrasiloxane and 1,7-dimethoxy-octamethyltetrasiloxane, which are fundamental building blocks in silicone chemistry.

Synthesis of Organically Substituted Siloxane Analogues

Introducing organic substituents onto the siloxane backbone allows for significant modification of its chemical and physical properties, such as solubility, thermal stability, and reactivity. Two primary approaches for synthesizing these analogues are the ring-opening copolymerization of substituted cyclosiloxanes and the direct synthesis of substituted cyclic species.

Ring-Opening Copolymerization: The most common industrial method for producing high molecular weight organically substituted polysiloxanes is the ring-opening polymerization (ROP) of cyclic monomers. gelest.com To create analogues of polydimethylsiloxane (B3030410), octamethylcyclotetrasiloxane (D4) can be co-polymerized with other cyclic siloxanes that bear the desired organic functional groups. For example, co-polymerization of D4 with 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane will introduce vinyl groups along the polymer chain. Similarly, using phenyl-containing cyclics will yield phenyl-substituted silicones. This approach allows for statistical incorporation of functional units, with the final composition being controlled by the initial feed ratio of the monomers.

Direct Synthesis of Substituted Cyclotetrasiloxanes: It is also possible to synthesize cyclotetrasiloxanes where one or more of the dimethylsiloxy units are replaced with a diorganosiloxy unit. A reported method involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes. This reaction proceeds via a cyclization mechanism to yield 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes with preparative yields of 55–75%. This method provides a direct route to specifically substituted cyclic analogues that can then be used in subsequent polymerization reactions.

Below is a table summarizing the synthesis of various organically substituted cyclotetrasiloxanes using this methodology.

| Dichlorodiorganosilane Reactant | Resulting Organic Substituent (at position 7) | Product Name | Reported Yield |

|---|---|---|---|

| Dichloromethylvinylsilane | Methyl, Vinyl | 1,1,3,3,5,5,7-Hexamethyl-7-vinylcyclotetrasiloxane | 55-75% |

| Dichloromethylphenylsilane | Methyl, Phenyl | 1,1,3,3,5,5,7-Hexamethyl-7-phenylcyclotetrasiloxane | ~65% |

| Dichlorodiphenylsilane | Phenyl, Phenyl | 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane | ~60% |

| Dichlorodiethylsilane | Ethyl, Ethyl | 1,1,3,3,5,5-Hexamethyl-7,7-diethylcyclotetrasiloxane | ~55% |

Mechanistic Elucidation of Reactions Involving this compound

The most significant reaction involving this compound (more commonly referred to by its cyclic precursor, octamethylcyclotetrasiloxane or D4) is ring-opening polymerization (ROP). This process is the cornerstone of industrial silicone polymer production and can proceed through either an anionic or a cationic mechanism, depending on the catalyst employed. gelest.com

Anionic Ring-Opening Polymerization (AROP): Anionic ROP is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH), silanolates, or organolithium compounds. The mechanism proceeds in two main stages:

Initiation: The reaction begins with the nucleophilic attack of the initiator (e.g., hydroxide (B78521) ion, OH⁻) on one of the silicon atoms in the D4 ring. This attack cleaves a siloxane bond, opening the ring and forming a linear silanolate anion. This newly formed anion is the active center for polymerization.

Propagation: The terminal silanolate anion of the growing polymer chain then acts as a nucleophile, attacking a silicon atom of another D4 monomer. This process repeats, sequentially adding siloxane units to the chain and regenerating the active silanolate terminus at the end of the growing polymer.

AROP is often performed under "equilibrium" conditions, where propagation is accompanied by side reactions like "back-biting" (where the active chain end attacks its own backbone, cleaving off a smaller cyclic species) and chain scrambling. This leads to a final product mixture containing high molecular weight polymer and a distribution of cyclic siloxanes.

Cationic Ring-Opening Polymerization (CROP): Cationic ROP is initiated by strong protic acids (e.g., trifluoromethanesulfonic acid, H₂SO₄) or Lewis acids, often in the presence of a protic co-initiator like water. google.com The mechanism is more complex than its anionic counterpart but generally involves the following steps:

Initiation: The initiator (e.g., a proton, H⁺) attacks one of the electron-rich oxygen atoms in the D4 ring, forming a protonated siloxane. This activated monomer can then undergo ring-opening to form a reactive species, such as a hydroxyl-terminated silylium (B1239981) ion (R₃Si⁺), or it can be attacked by another neutral D4 monomer. This latter process forms a tertiary oxonium ion, which is a key propagating species.

Propagation: The propagation can proceed through several proposed pathways, including the attack of neutral monomer on the terminal silylium ion or via the tertiary oxonium ion mechanism. In each case, the cyclic monomer is opened and added to the growing polymer chain, regenerating the cationic active center at the new chain end.

Cationic polymerization is also subject to equilibrium and chain-transfer reactions, which influence the molecular weight and distribution of the final polymer. Photoinitiated CROP has also been investigated, where photochemically generated acids or silylium cations initiate the polymerization. google.com

Advanced Materials Science and Polymer Engineering Research with 1,1,3,3,5,5,7,7 Octamethyltetrasiloxane

Integration of Siloxanes in Silicone Polymer Systems

The synthesis and modification of silicone polymers are critical areas of research, aiming to create materials with tailored properties for a wide range of applications. A key building block in this field is the cyclic siloxane monomer, octamethylcyclotetrasiloxane (B44751) (D4), which is fundamental to the production of polydimethylsiloxane (B3030410) (PDMS) and its derivatives. itu.edu.tr

Polydimethylsiloxane (PDMS) is a widely utilized silicone polymer, and its synthesis is a subject of extensive research. nanochemres.orgnih.gov The primary method for producing high molecular weight PDMS is through the ring-opening polymerization (ROP) of cyclic siloxane monomers, with octamethylcyclotetrasiloxane (D4) being one of the most significant. itu.edu.trnanochemres.orgnih.gov This process is advantageous due to the low cost of the monomer and the relative simplicity of the polymerization process. nanochemres.org

In a typical ROP synthesis, D4 acts as the monomer, while a compound like hexamethyldisiloxane (B120664) (HMDS) can be used as a chain terminator to control the molecular weight of the final polymer. nih.gov The polymerization can be initiated by either acidic or basic catalysts. nanochemres.org Acidic catalysts, for instance, facilitate the ring-opening of D4 to form hydroxyl-terminated polysiloxane oligomers. nanochemres.org These oligomers then propagate by opening subsequent monomer rings, extending the polymer chain. nanochemres.org This method is well-established for producing PDMS with a range of viscosities suitable for various applications. nih.govresearchgate.net

Copolymerization is a key strategy for modifying the properties of standard polydimethylsiloxane to meet specific performance requirements. nih.gov By incorporating different diorganosiloxane units into the polymer chain, researchers can create copolymers with altered characteristics. nih.govresearchgate.net The synthesis of mixed cyclosiloxanes, which can then be used in polymerization, offers a pathway to producing polydiorganosiloxanes with controlled compositions and properties. nih.gov

For example, reacting 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes can yield mixed cyclotetrasiloxanes. nih.govsemanticscholar.org These mixed cycles can then be used in copolymer preparation. nih.gov This approach can lead to the formation of polymers with a regular, alternating sequence of different siloxane units. nih.govresearchgate.net Such controlled architectures are difficult to achieve through the direct copolymerization of different cyclosiloxanes due to varying polymerization rates of the monomers. nih.gov The resulting copolymers can exhibit modified thermal properties and chemical resistance compared to homopolymers. lp.edu.ua

The ring-opening polymerization (ROP) of cyclic siloxanes like octamethylcyclotetrasiloxane (D4) is a cornerstone of silicone polymer production, and its mechanisms are a subject of detailed scientific inquiry. itu.edu.trmdpi.com The process can be initiated through either cationic or anionic pathways, each with distinct characteristics. nanochemres.orgmdpi.com

Cationic ROP: This mechanism is often initiated by strong protic acids or Lewis acids. nanochemres.org More recent research has explored photoinitiated cationic ROP, using onium salts like diphenyl iodonium (B1229267) hexafluorophosphate. itu.edu.tr In this process, photochemically generated protonic acids and silylium (B1239981) cations are responsible for initiating the polymerization of D4. itu.edu.tr The polymerization involves both addition and condensation polymerization steps. nanochemres.org The first step is the acid-catalyzed ring-opening of D4 to form a hydroxyl-terminated oligomer, which then propagates by opening more monomer rings. nanochemres.org

Anionic ROP: Anionic ROP is widely used for synthesizing high molecular weight polydiorganosiloxane telechelics (polymers with functional end-groups). mdpi.com This process is typically initiated by nucleophilic reagents. mdpi.com The molecular weight of the resulting polymer can be effectively controlled by the amount of initiator and the use of a chain terminator. mdpi.com

The table below compares key aspects of cationic and anionic ROP for D4.

| Feature | Cationic Ring-Opening Polymerization | Anionic Ring-Opening Polymerization |

| Initiators | Strong protic acids (H₂SO₄), Lewis acids, Photoinitiators (Onium salts) itu.edu.trnanochemres.org | Nucleophilic reagents (e.g., potassium vinylsilanolate, urea (B33335) anion) mdpi.com |

| Mechanism | Involves formation of protonic acids and silylium cations that open the siloxane ring. itu.edu.tr | Involves nucleophilic attack on the silicon atom of the cyclic monomer. mdpi.com |

| Key Application | Synthesis of PDMS, particularly useful for polymers with acid-sensitive functional groups. nanochemres.org | Synthesis of high molecular weight telechelics and polymers with controlled molecular weight. mdpi.com |

| Side Reactions | Can produce higher molecular weight cyclosiloxanes as side products. nih.gov | Depolymerization can occur at high temperatures if active end groups are not neutralized. mdpi.com |

Development of High-Performance Coatings and Surface Modifiers

Linear siloxanes such as 1,1,3,3,5,5,7,7-octamethyltetrasiloxane are valued for their distinctive physical properties, including low surface tension and hydrophobicity. chemimpex.com These characteristics make them highly effective as components in the formulation of advanced coatings and as agents for surface modification. chemimpex.comchemimpex.com

Siloxane-based materials are integral to formulations designed to impart water repellency to various surfaces, from textiles to construction materials. chemimpex.comsylicglobal.com The mechanism of water repellency is fundamentally linked to the surface energy of the treated material. researchgate.net For a surface to repel a liquid, its critical surface tension must be lower than the surface tension of that liquid. researchgate.netmdpi.com

Coatings containing siloxanes achieve this by forming a thin, hydrophobic layer on the substrate. chemimpex.commdpi.com The methyl groups present in compounds like this compound are nonpolar and orient themselves away from the substrate, creating a low-energy surface. chemimpex.com This low-energy surface prevents water droplets from spreading out; instead, they maintain a high contact angle, beading up and rolling off easily. sylicglobal.commdpi.com The effectiveness of the water-repellent barrier is dependent on the uniform and orderly arrangement of the siloxane molecules on the fiber or surface. nctexchem.com

The inclusion of siloxanes in liquid formulations is a well-established strategy for reducing surface tension. chemimpex.commdpi.com Low surface tension is critical in coatings as it enhances wetting and spreading over a substrate, ensuring a uniform and defect-free film. mdpi.com this compound, with its flexible siloxane backbone and nonpolar methyl groups, is effective in this role. chemimpex.com

When added to a coating formulation, the siloxane molecules migrate to the liquid-air interface. This orientation disrupts the cohesive energy of the bulk liquid at the surface, leading to a significant drop in surface tension. sylicglobal.com Research has shown that even small concentrations of siloxane surfactants can reduce the surface tension of water significantly, often to values around 20-22 mN/m. researchgate.netnih.gov For instance, PDMS synthesized via ROP exhibits a surface tension in the range of 20 to 21 mN/m, demonstrating the inherent low surface energy of these structures. nih.gov This property is crucial for applications requiring superior wetting and leveling, such as in high-performance paints, polishes, and industrial lubricants. chemimpex.comontosight.ai

The table below presents typical surface tension values, illustrating the effect of siloxanes.

| Substance | Typical Surface Tension (mN/m) | Reference |

| Water | ~72 | mdpi.com |

| Ethanol | ~22 | nih.gov |

| n-Decane | ~23 | nih.gov |

| Polydimethylsiloxane (PDMS) | 20-21 | nih.gov |

| Aqueous solution with Trisiloxane Surfactant | 21-22 | researchgate.net |

Research on Durability and Adhesion in Protective Coatings

The inherent properties of siloxanes, such as a strong siloxane backbone (Si-O-Si), low surface tension, and hydrophobicity, make them excellent candidates for formulating durable protective coatings with strong adhesion. These characteristics contribute to weather resistance, water repellency, and stability against thermal degradation. However, specific research studies quantifying the performance of this compound as a primary component or additive in such coatings, including detailed data on adhesion strength (e.g., pull-off or cross-hatch tests) or durability metrics (e.g., UV degradation or salt spray resistance), are not extensively published. The research focus in this area has more prominently featured other functionalized or cyclic siloxanes.

Exploration in Specialized Material Applications

The unique chemical structure of this compound suggests its potential in a range of specialized materials.

Research into Formulation Principles for Advanced Sealants and Adhesives

As a linear siloxane, this compound can serve as a building block or an additive in silicone sealant and adhesive formulations. Its structure provides flexibility, thermal stability, and moisture resistance, which are critical for high-performance sealants. chemimpex.com Research in this field often involves the reaction of such siloxanes to form larger polymer networks that constitute the final sealant material. The principles involve leveraging its molecular weight to control viscosity and its chemical stability to ensure long-term performance. However, detailed formulation studies and comparative performance data for adhesives and sealants specifically incorporating this linear tetrasiloxane (B1260621) are limited in accessible scientific literature.

Development of High-Performance Industrial Lubricants Based on Siloxanes

Siloxane fluids are well-regarded for their use as high-performance lubricants, particularly in applications requiring high thermal stability and low volatility. They can offer a wide operating temperature range and good lubricity. 1,1,1,3,5,7,7,7-octamethyltetrasiloxane, a branched isomer, is noted for its utility as a high-performance lubricant, reducing friction and wear in machinery. chemimpex.com While the linear this compound would theoretically share some of these beneficial properties, specific research and development reports detailing its performance characteristics—such as viscosity index, wear scar measurements, and oxidative stability—in industrial lubricant formulations are not prominently featured in the available literature.

Application Research in Thermal Insulation Materials

Silicone-based materials, particularly aerogels and foams derived from siloxane precursors, are known for their excellent thermal insulation properties due to their porous, low-density structures. These materials effectively trap air, minimizing heat transfer. Despite the theoretical potential for this compound to be used as a precursor or component in the synthesis of such insulating materials, dedicated research focusing on its specific application for this purpose is not found in the reviewed scientific and technical papers.

Preceramic Polymer Route to Silicon Oxycarbide (SiOC) Materials

The conversion of organosilicon polymers into ceramics, known as the preceramic polymer route, is a key method for producing advanced ceramics like Silicon Oxycarbide (SiOC). mdpi.com These SiOC materials are noted for their high-temperature stability and mechanical strength. mdpi.com The process typically involves the pyrolysis of a cross-linked preceramic polymer, often a polysiloxane. mdpi.com While various siloxanes serve as precursors, specific studies detailing the use of this compound as the starting monomer for SiOC synthesis are not widely available. Research in this area has often focused on other precursors, such as 1,1,1,3,5,7,7,7-octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane, for creating specialized low-dielectric-constant SiCOH films. researchgate.net

The general pathway from a preceramic polymer to SiOC is outlined in the table below, though it is not specific to this compound.

| Step | Process | Description | Typical Temperature | Resulting Material |

| 1 | Synthesis/Formulation | The liquid preceramic polymer is synthesized or formulated. | Room Temperature | Liquid Preceramic Polymer |

| 2 | Cross-linking (Curing) | The polymer is treated to form a solid, infusible network. | 100-250 °C | Solid Organosilicon Polymer (Green Body) |

| 3 | Pyrolysis | The green body is heated in an inert atmosphere, converting the polymer to ceramic. | 800-1200 °C | Amorphous Silicon Oxycarbide (SiOC) |

| 4 | Annealing (Optional) | The SiOC is heat-treated at higher temperatures to induce crystallization. | >1200 °C | Nanocrystalline SiOC |

Biomedical Materials and Drug Delivery System Research

Siloxanes are frequently explored for biomedical applications due to their general biocompatibility and stability. The branched isomer, 1,1,1,3,5,7,7,7-octamethyltetrasiloxane, is noted for its use in manufacturing medical devices where these properties are crucial. chemimpex.com However, specific research on the use of the linear this compound in biomedical materials or as a component in drug delivery systems is not detailed in the available scientific literature. Research in this domain often focuses on functionalized polysiloxanes or the cyclic siloxane D4, particularly concerning its bioavailability from silicone implants. researchgate.net

Biocompatibility Assessments of this compound Derivatives

The biocompatibility of polymers derived from this compound is a critical factor for their application in medical implants and devices. Extensive research has been conducted to evaluate the interaction of these materials with biological systems, both in vitro and in vivo. unirioja.es

Novel polyurethane co-polymers (TPUs) based on poly(ε-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ε-caprolactone) have been synthesized and evaluated for biomedical applications. nih.gov These materials, which can be derived from siloxane precursors, have shown promising biocompatibility. nih.gov In vitro assessments using the endothelial EA.hy926 cell line indicated that these co-polymers are non-toxic and support good cell adhesion. researchgate.net Furthermore, protein adsorption studies revealed that these materials preferentially adsorb albumin over fibrinogen, which is often indicative of good biocompatibility. nih.govresearchgate.net

Surface modifications of silicone elastomers, which are high molecular weight polymers of siloxanes, have also been investigated to enhance their hemocompatibility. nih.govresearchgate.net One approach involves creating self-assembled monolayers of alkylsiloxanes on the surface of poly(dimethylsiloxane) (PDMS). nih.gov Studies have shown that surfaces with hydrophobic head groups (e.g., -CH3) are significantly less thrombogenic than those with ionic head groups (e.g., -COOH). nih.gov Another strategy to improve blood compatibility is the modification of silicone elastomers with polyethylene (B3416737) glycol (PEG), which has been shown to reduce platelet adhesion. researchgate.net

The biocompatibility of polydimethylsiloxane (PDMS)-based micro-electrode arrays has been validated through tests for cytotoxicity, extraction, and chronic toxicity. mdpi-res.com These studies support the use of siloxane-derived polymers in neural implants and other sensitive biomedical applications. mdpi-res.com Both in vitro and in vivo studies have demonstrated that materials like black silicon, a nanostructured silicon surface, are biocompatible. unirioja.es

| Derivative/Modification | Assessment Method | Key Findings | Reference |

|---|---|---|---|

| Polyurethane-siloxane co-polymers | In vitro cell culture (EA.hy926 endothelial cells), protein adsorption | Non-toxic, good cell adhesion, preferential albumin adsorption | nih.govresearchgate.net |

| Alkylsiloxane monolayers on PDMS | Canine ex vivo arterio-venous shunt model | Hydrophobic head groups (-CH3) reduce thrombogenicity compared to ionic groups (-COOH) | nih.gov |

| PEG-modified silicone elastomers | Platelet adhesion study, cytotoxicity testing | Improved hemocompatibility, suitable as an implant material | researchgate.net |

| PDMS-based micro-electrode arrays | Cytotoxicity, extraction, and chronic toxicity tests | Validated biocompatibility for neural applications | mdpi-res.com |

Methodologies for Encapsulation of Hydrophobic Pharmaceutical Agents

Polymers derived from this compound are particularly well-suited for the encapsulation of hydrophobic drugs due to their inherent hydrophobicity. nih.gov Various techniques have been developed to load these water-insoluble therapeutic agents into siloxane-based delivery systems, aiming to improve their bioavailability and provide controlled release. pharmaexcipients.comijpca.org

One of the most common methods is the oil-in-water (O/W) emulsion/solvent evaporation technique . mdpi.com In this process, the polymer and the hydrophobic drug are dissolved in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous solution containing a surfactant to form nanodroplets. Subsequent evaporation of the organic solvent leads to the formation of drug-loaded polymer nanoparticles. mdpi.com A similar approach, the co-solvent evaporation method , has been optimized for encapsulating drugs like cyclosporine A into polymeric micelles. nih.gov This method involves dissolving both the polymer and the drug in a mixture of an organic solvent (e.g., acetone) and water, followed by the removal of the organic solvent. nih.gov

The salting-out method is another technique that avoids the use of chlorinated solvents and surfactants. mdpi.com It involves emulsifying a polymer and drug solution in an aqueous phase containing a high concentration of a salting-out agent. The addition of a large volume of water then causes the polymer to precipitate, encapsulating the drug. mdpi.com For some systems, a double emulsion method (water-in-oil-in-water) is employed, which is suitable for encapsulating both hydrophobic and hydrophilic drugs. mdpi.com

The choice of encapsulation method can be influenced by the properties of the drug and the desired characteristics of the final formulation. For instance, the rate of polymer precipitation and the solubility of the drug in the aqueous phase are critical factors for successful entrapment. researchgate.net

| Encapsulation Methodology | Description | Applicable Drug Type | Key Parameters |

|---|---|---|---|

| Emulsion/Solvent Evaporation | An oil-in-water emulsion is formed with the polymer and drug in the oil phase. The solvent is then evaporated to form nanoparticles. | Hydrophobic | Solvent choice, surfactant concentration, evaporation rate |

| Co-solvent Evaporation | Polymer and drug are dissolved in a mixture of organic solvent and water. The organic solvent is then removed. | Hydrophobic | Organic to aqueous phase ratio, order of solvent addition |

| Salting-Out | An emulsion is formed in an aqueous solution with a high concentration of a salting-out agent. The addition of water causes polymer precipitation. | Hydrophobic | Choice of salting-out agent, rate of water addition |

| Double Emulsion | A water-in-oil emulsion is first created, which is then emulsified in a larger aqueous phase (W/O/W). | Hydrophilic and Hydrophobic | Surfactant types, homogenization speed |

Studies on Controlled Release Kinetics in Drug Delivery Matrices

The release of pharmaceutical agents from siloxane-based matrices is a complex process governed by factors such as diffusion, matrix swelling, and erosion. comsol.comjuniperpublishers.com Mathematical modeling is a crucial tool for understanding these mechanisms and designing delivery systems with desired release profiles. banglajol.info

The drug release kinetics from these polymeric systems can often be described by various mathematical models. The Higuchi model , for example, describes drug release from a matrix system as being proportional to the square root of time, which is characteristic of a Fickian diffusion process. researchgate.net However, in many cases, especially with swelling polymers, the release mechanism is more complex and is described as non-Fickian or anomalous transport. juniperpublishers.com The Peppas-Korsemeyer model is frequently used to elucidate the release mechanism in such cases. The release exponent 'n' in this model indicates the nature of the transport: n = 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport, and n = 1.0 for case-II transport (zero-order release). researchgate.net

Research on polydimethylsiloxane (PDMS) transdermal patches has shown that the addition of excipients can modify the drug release kinetics. nih.gov For instance, the inclusion of hydrophilic additives like polyethylene glycol (PEG) can create pore-like channels within the PDMS matrix, leading to an increased drug release rate. nih.gov In contrast, other additives may only slightly alter the release, with the drug transport still being primarily controlled by the diffusivity of the PDMS matrix itself. nih.gov

Mathematical models that account for polymer hydrolysis, degradation, and time-dependent pore formation can provide a more comprehensive understanding of the drug release process. comsol.com These models help in predicting the different phases observed during drug release and can reduce the number of experiments needed for the development of new drug delivery devices. comsol.com

| Kinetic Model | Equation | Applicability | Release Mechanism Indicated |

|---|---|---|---|

| Zero-Order | Q = Q₀ + K₀t | Systems with constant drug release rate | Matrix erosion or controlled swelling |

| First-Order | log(Q) = log(Q₀) - (K₁t / 2.303) | Systems where release rate is proportional to the remaining drug concentration | Diffusion in porous matrices |

| Higuchi | Q = KH√t | Release from a matrix where the drug is well-dispersed | Fickian diffusion |

| Korsmeyer-Peppas | Mt/M∞ = Ktⁿ | Describes release from polymeric systems, especially when the mechanism is unknown | 'n' value indicates Fickian diffusion, anomalous transport, or case-II transport |

Role in the Manufacturing of Advanced Medical Devices

This compound, and the related compound octamethylcyclotetrasiloxane, are key precursors in the production of medical-grade silicones. atamanchemicals.comwikipedia.org These silicones are used in a wide array of advanced medical devices due to their excellent biocompatibility, biostability, and desirable physical properties. wikipedia.org

One significant application is in the manufacturing of contact lenses . Silicone hydrogels, which are synthesized from siloxane monomers, allow for high oxygen permeability, which is crucial for corneal health. Surface treatments are often applied to these lenses to increase their hydrophilicity and improve comfort. google.com

Silicone elastomers are also extensively used in devices such as catheters, drains, and medical tubing . researchgate.net Their flexibility and durability make them suitable for these applications. However, their inherent hydrophobicity can lead to issues like thrombosis in blood-contacting devices. researchgate.net To address this, surface modification techniques are employed to improve hemocompatibility. nih.govresearchgate.net These modifications can involve coating the device with hydrophilic polymers or grafting specific functional groups onto the surface. google.commdpi.com

Furthermore, siloxane-based polymers are used as coatings for medical implants to enhance their biocompatibility and bioactivity without altering the bulk properties of the underlying material. researchgate.net For example, a silicone coating can be applied to a metallic implant to create a more biocompatible interface with surrounding tissues. nih.gov The ability to tailor the surface properties of these materials is a key advantage in the design of advanced medical devices. mdpi.com

| Medical Device | Role of Siloxane-Based Polymer | Key Properties Leveraged | Relevant Research Findings |

|---|---|---|---|

| Contact Lenses | Forms the silicone hydrogel material | High oxygen permeability, optical clarity | Surface treatments can increase hydrophilicity. google.com |

| Catheters and Tubing | Constitutes the main body of the device | Flexibility, durability, biocompatibility | Surface modification with PEG can improve hemocompatibility. researchgate.net |

| Medical Implants | Used as a biocompatible coating | Biostability, ability to be surface-modified | Can be used to create a more favorable tissue-implant interface. researchgate.netnih.gov |

| Drug Delivery Systems | Forms the matrix for controlled release | Tunable diffusivity, biocompatibility | The inclusion of excipients can modify release kinetics. nih.gov |

Analytical and Spectroscopic Characterization Methodologies for 1,1,3,3,5,5,7,7 Octamethyltetrasiloxane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of these organosilicon compounds.

¹H NMR for Methyl and Other Organic Substituent Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in analyzing the organic substituents attached to the siloxane backbone. For the parent compound, this compound, the protons of the methyl groups (Si-CH₃) produce a characteristic signal. In the structurally similar cyclic compound, octamethylcyclotetrasiloxane (B44751) (D4), the methyl protons exhibit a sharp singlet in the ¹H NMR spectrum, typically appearing at a chemical shift (δ) of approximately 0.1 ppm relative to tetramethylsilane (TMS). mdpi.combmrb.io The precise chemical shift can vary slightly depending on the solvent and concentration.

When this compound is modified or is part of a larger polymer system, the chemical shifts of the methyl protons can provide valuable information. For instance, during the ring-opening polymerization of octamethylcyclotetrasiloxane (D4) to form polydimethylsiloxane (B3030410) (PDMS), a shift of the methyl proton signal from 0.11 ppm to 0.08 ppm is observed, confirming the structural change from a cyclic to a linear siloxane chain. mdpi.com

For derivatives with different organic substituents, ¹H NMR is used to identify and quantify these groups. For example, in methyl-epoxy siloxanes grafted onto silica surfaces, the methyl protons directly attached to silicon appear around 0.0 ppm, while protons associated with the epoxy group are observed at distinct chemical shifts, such as 3.2 ppm. nih.gov The integration of these signals allows for the determination of the relative ratios of different substituents within the molecule.

| Compound/Derivative | Functional Group | ¹H Chemical Shift (δ, ppm) |

| Octamethylcyclotetrasiloxane (D4) | Si-CH ₃ | ~0.11 mdpi.com |

| Polydimethylsiloxane (PDMS) | Si-CH ₃ | ~0.08 mdpi.com |

| Grafted Methyl-Epoxy Siloxane | Si-CH ₃ | ~0.0 nih.gov |

| Grafted Methyl-Epoxy Siloxane | Methoxy/Epoxy Groups | ~3.2 nih.gov |

²⁹Si NMR for Siloxane Backbone and Linkage Confirmation

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a powerful and direct method for probing the silicon-oxygen backbone of siloxanes. It provides unambiguous confirmation of the siloxane linkages and differentiates between various silicon environments within the molecule. The chemical shifts in ²⁹Si NMR are highly sensitive to the number of oxygen atoms bonded to the silicon atom and the nature of the other substituents.

The standard notation used to describe siloxane units is M, D, T, and Q, representing mono-, di-, tri-, and tetra-functional units, respectively.

M unit: (CH₃)₃SiO₀.₅

D unit: (CH₃)₂SiO

T unit: (CH₃)SiO₁.₅

Q unit: SiO₂

For linear siloxanes like this compound, which can be described as MD₂M, one would expect distinct signals for the terminal M units and the internal D units. In general, the chemical shift for D units in linear and cyclic dimethylsiloxanes falls within the range of -17 to -23 ppm. nih.govpascal-man.com For example, the ²⁹Si NMR spectrum of polydimethylsiloxane (PDMS) shows a major peak at approximately -22 ppm, which is characteristic of the D units in the linear chain. mdpi.comresearchgate.net The ²⁹Si chemical shift for the D units in octamethylcyclotetrasiloxane is found at around -19 ppm. nih.gov

The introduction of different substituents on the silicon atom leads to predictable changes in the ²⁹Si chemical shifts. For instance, replacing a methyl group with a phenyl group in a D unit (creating a Dᴾʰ unit) shifts the resonance downfield to the -33 to -35 ppm range. researchgate.net This sensitivity allows for detailed characterization of copolymer structures and end-group analysis.

| Siloxane Unit | Description | Typical ²⁹Si Chemical Shift (δ, ppm) |

| D (in cyclotetrasiloxane) | (CH₃)₂SiO | -19 nih.gov |

| D (in linear polydimethylsiloxane) | (CH₃)₂SiO | -22 to -23 mdpi.comnih.govresearchgate.net |

| Dᴾʰ (in phenyl-methyl siloxane) | (CH₃)(C₆H₅)SiO | -33 to -35 researchgate.net |

| Dᴾʰ² (in diphenyl siloxane) | (C₆H₅)₂SiO | -45 to -49 researchgate.net |

| T (methyl) | CH₃SiO₁.₅ | -55 to -65 pascal-man.com |

| Q | SiO₂ | -105 to -115 pascal-man.com |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the identity of this compound. It also provides insight into the molecule's structure through the analysis of its fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like octamethyltetrasiloxane, making it the method of choice for purity assessment and profiling of related components in a mixture. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the GC column. silicones.eu As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum for a siloxane compound often does not show a prominent molecular ion peak (M⁺). Instead, the most abundant peak (base peak) is frequently the [M-CH₃]⁺ ion, resulting from the loss of a methyl group (a mass of 15 Da). researchgate.netjeol.com For octamethylcyclotetrasiloxane (D4), a common related compound, the base peak is observed at a mass-to-charge ratio (m/z) of 281. researchgate.net The fragmentation of linear and cyclic siloxanes often produces a series of characteristic ions that aid in their identification.

GC-MS is highly sensitive and can detect trace impurities, making it essential for quality control. nih.gov However, analysts must be cautious of "ghost peaks" that can arise from the degradation of silicone-based materials within the GC system itself, such as septa or the column's stationary phase. restek.comchromatographyonline.com These contaminants are also siloxanes and can interfere with the analysis of the target compound. chromatographyonline.com

Characteristic Mass Spectrometry Data for Siloxanes:

| Compound | Ion | m/z | Note |

|---|---|---|---|

| Octamethylcyclotetrasiloxane (D4) | [M-CH₃]⁺ | 281 | Base peak researchgate.net |

Chromatographic Techniques for Separation Science and Purity Assessment

Chromatographic methods are fundamental for separating this compound from complex matrices, reaction mixtures, or from other similar siloxane oligomers.

Gas-Liquid Chromatography (GLC) Applications

Gas-Liquid Chromatography (GLC), commonly referred to as Gas Chromatography (GC), is a primary technique for the analysis of volatile methyl siloxanes. silicones.eushimadzu.com In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support inside the column. youtube.com The separation is based on the differential partitioning of the analytes between the gas and liquid phases.

GLC, often coupled with a Flame Ionization Detector (FID), is a robust and reliable method for quantifying the purity of this compound and other volatile siloxanes. silicones.eunih.gov The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, allowing for accurate quantification when calibrated with appropriate standards.

This technique is widely employed in quality control to measure the levels of low molecular weight siloxanes in various silicone products, including fluids and emulsions. silicones.eunih.gov Sample preparation may involve extraction with a suitable solvent, such as acetone or hexanes, to isolate the volatile siloxanes from non-volatile polymer matrices. silicones.eunih.gov To prevent the degradation of other silicone components in the sample into cyclic siloxanes during the high-temperature GC analysis, a derivatization step using an agent like hexamethyldisilazane (HMDS) may be employed. nih.gov

Advanced GC techniques, such as using a backflush system, can significantly reduce analysis time. After the target analytes have eluted, the carrier gas flow is reversed to purge high-boiling point components from the column, preventing them from interfering with subsequent analyses and reducing column bake-out times. shimadzu.com

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Molecular Weight Distributions

Gel Permeation Chromatography (GPC) is a cornerstone technique for the characterization of polymers, including siloxane oligomers and polymers like those derived from this compound. azom.com This method separates molecules based on their size or hydrodynamic volume in solution. The primary application of GPC in this context is to determine the molecular weight and molar mass distributions of polymeric materials. azom.com

The process involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with a porous gel. Larger molecules, which cannot penetrate the pores of the gel as deeply, elute from the column more quickly, while smaller molecules have a longer retention time. By calibrating the system with standards of known molecular weight, it is possible to construct a calibration curve and determine the molecular weight distribution of the sample. lcms.cz

For polysiloxanes, the choice of solvent is critical. While tetrahydrofuran (B95107) (THF) is a common solvent for GPC, it is not ideal for polydimethylsiloxane (PDMS), a close relative of octamethyltetrasiloxane, because the refractive index increment (dn/dc) is very small, leading to poor signals from refractive index and light scattering detectors. azom.commalvernpanalytical.com.cn Toluene is often a more suitable solvent for these analyses. lcms.czmalvernpanalytical.com.cn A multi-detector GPC system, often including refractive index, viscometer, and light scattering detectors, can provide a more comprehensive characterization of the polymer's structure, branching, and size. azom.comlcms.cz

Table 1: GPC Analysis Data for Polydimethylsiloxane Samples

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| PDMS Standard 1 | 1,250 | 1,490 | 1.19 |

| PDMS Standard 2 | 205,000 | 210,000 | 1.02 |

This table presents typical data obtained from GPC analysis of polydimethylsiloxane (PDMS) samples, illustrating the determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Data is illustrative and based on findings for related siloxane materials. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Related Dichloro Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of siloxanes, reversed-phase HPLC (RP-HPLC) is a particularly useful method. researchgate.net This technique can be applied to the analysis of derivatives of this compound, such as its dichloro derivatives which may be present as synthetic intermediates or impurities.

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. For siloxane analysis, a C18 bonded silica column is commonly used as the stationary phase. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will thus have longer retention times.

The development of an HPLC method for siloxanes involves optimizing parameters such as the mobile phase composition (e.g., mixtures of water with methanol (B129727) or acetonitrile), pH, and flow rate. researchgate.net Detection can be achieved using various detectors, with the Corona Charged Aerosol Detector (CAD) being suitable for the analysis of non-volatile analytes like silicone oils, providing sensitive and consistent responses. thermofisher.com HPLC methods have been successfully developed for the detailed characterization of silicone oils and for the rapid quantification of silicones in various products. thermofisher.com

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For this compound, FT-IR spectroscopy provides a characteristic fingerprint based on the vibrations of its specific chemical bonds. cuny.edu

The most prominent feature in the FT-IR spectrum of a siloxane is the strong and broad absorption band corresponding to the asymmetric stretching of the Si-O-Si bonds, which typically appears in the range of 1000-1100 cm⁻¹. researchgate.net This broadness is due to the overlap of different vibrational modes within the siloxane backbone. The spectrum of octamethylcyclotetrasiloxane, a cyclic analogue, shows a very strong band in this region. nist.gov

Other key characteristic absorption bands for methyl-substituted siloxanes include:

C-H stretching in the Si-CH₃ groups, which appears around 2960 cm⁻¹. researchgate.net

CH₃ deformation of the Si-CH₃ groups, observed near 1260 cm⁻¹. researchgate.net

CH₃ rocking modes, which can be seen around 800 cm⁻¹. researchgate.net

The presence and position of these bands can confirm the identity of the siloxane and provide information about its purity. The complexity of the Si-O-Si absorption region can make it challenging to distinguish between different types of siloxane bonds (e.g., interfacial vs. bulk polymer), but it remains a primary method for confirming the siloxane structure. utsouthwestern.eduacs.org

Table 2: Characteristic FT-IR Absorption Bands for Polydimethylsiloxane

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2963 | Aliphatic C-H stretching in Si-CH₃ |

| 1262 | CH₃ deformation of Si-CH₃ |

| 1098, 1018 | Si-O-Si stretching |

This table summarizes the main FT-IR absorption bands observed for polydimethylsiloxane, which are also characteristic of the functional groups present in this compound. researchgate.net

Thermal Analysis Methods in Material Characterization

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. cuny.edu It is used to detect and quantify thermal transitions such as glass transitions, melting, and crystallization. netzsch.com

For siloxane-based materials, DSC is particularly useful for determining their behavior at low temperatures. netzsch.com The DSC thermogram of a polysiloxane can reveal its glass transition temperature (Tg), which is the temperature at which the material changes from a hard, glassy state to a more flexible, rubbery state. cuny.edupolymerphysics.net For polydimethylsiloxane, the glass transition is typically observed at very low temperatures, around -125°C. polymerphysics.net

In addition to the glass transition, DSC can also detect crystallization and melting events. Polydimethylsiloxanes are known to crystallize readily at low temperatures. dtic.mil A DSC scan will show an exothermic peak upon cooling, corresponding to crystallization, and an endothermic peak upon heating, corresponding to melting. netzsch.com The melting temperature for PDMS is typically around -40°C. polymerphysics.net The shape and position of these peaks can be influenced by factors such as the polymer's molecular weight and thermal history. dtic.mil

Table 3: Typical Thermal Transitions of Polydimethylsiloxane Measured by DSC

| Thermal Transition | Temperature (°C) |

|---|---|

| Glass Transition (Tg) | -125 |

| Crystallization (Tc) | -85 |

This table presents typical temperatures for the main thermal transitions of polydimethylsiloxane as determined by DSC. These values are representative of the behavior of siloxane polymers.

Thermogravimetric Analysis (TGA) for Thermal and Thermo-oxidative Stability Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cuny.edu It is used to evaluate the thermal and thermo-oxidative stability of materials. rsc.org For siloxane-based materials, TGA provides crucial information about their degradation behavior at elevated temperatures. nih.gov

A TGA experiment involves heating a small amount of the sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere and recording the weight loss. The resulting TGA curve plots the percentage of weight remaining against temperature. The derivative of this curve (DTG) shows the rate of weight loss and can help to identify distinct degradation steps. nih.gov

The thermal stability of polysiloxanes is generally high due to the strength of the Si-O bond. nih.gov Degradation in an inert atmosphere often proceeds through a "back-biting" mechanism, leading to the formation of volatile cyclic siloxanes, resulting in significant weight loss. rsc.org In an oxidative atmosphere, the degradation mechanism is more complex and can involve the oxidation of the organic side groups. rsc.org The temperature at which 5% weight loss occurs (Td5) is often used as a measure of the onset of decomposition and is a key parameter for comparing the thermal stability of different materials. rsc.org For some silicone resins, the Td5 can be as high as 606°C in nitrogen and 542°C in air. rsc.org TGA can be coupled with other techniques like mass spectrometry (TGA-MS) or FT-IR (TGA-FTIR) to analyze the evolved gases during decomposition, providing a more detailed understanding of the degradation mechanism. eag.com

Table 4: TGA Data for Silicone Resins in Different Atmospheres

| Atmosphere | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) |

|---|---|---|---|

| Nitrogen | 606 | - | 91.1 |

This table shows representative TGA data for a thermally stable methyl phenyl silicone resin, illustrating the onset of degradation (Td5 and Td10) and the residual mass (char yield) at high temperature in both inert and oxidative atmospheres. rsc.org

Reactivity Studies and Advanced Derivative Synthesis of 1,1,3,3,5,5,7,7 Octamethyltetrasiloxane

Investigation of Hydrolytic Reactivity in Substituted 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane Species

The hydrolytic stability of the siloxane (Si-O-Si) bond is a hallmark of silicone chemistry. However, the reactivity of substituted tetrasiloxanes is primarily dictated by the nature of the substituents attached to the terminal silicon atoms. Groups such as halogens (e.g., chlorine) are highly susceptible to hydrolysis, providing a pathway to functionalized derivatives.

Research has focused on species like 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane. The silicon-chlorine bond is readily cleaved by water, even atmospheric moisture, to produce hydrochloric acid and the corresponding silanol (B1196071), 1,7-dihydroxyoctamethyltetrasiloxane. scbt.comnih.gov This reaction is a foundational step in the synthesis of many silicone polymers and materials, as the resulting silanol groups can undergo further condensation reactions.

The rate of hydrolysis is significantly influenced by the nature of the leaving group on the silicon atom. Generally, the reactivity follows the order Si-Cl > Si-OR > Si-H > Si-C. The hydrolysis of chlorosilanes is rapid and often exothermic. scbt.com In contrast, alkoxy-substituted siloxanes require catalysis (acid or base) to proceed at a practical rate. The steric bulk of the substituents on the silicon atom also plays a role, with larger groups potentially hindering the approach of water molecules and slowing the reaction.

| Substituted Tetrasiloxane (B1260621) Species | Reactive Group | Typical Reaction Conditions | Primary Product | Relative Reactivity |

|---|---|---|---|---|

| 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | -Cl | Water, ambient temperature | 1,7-Dihydroxyoctamethyltetrasiloxane | High |

| 1,7-Diethoxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | -OEt | Water, acid or base catalyst | 1,7-Dihydroxyoctamethyltetrasiloxane | Moderate |

| 1-Hydro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | -H | Water, with metal salt catalyst | 1-Hydroxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | Low |

Research on Functional Group Transformations at Silicon Centers

Functional group transformations are essential for tailoring the properties of oligosiloxanes for specific applications. Starting from a reactive precursor like 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane, a variety of functional groups can be introduced through nucleophilic substitution reactions.

The conversion of terminal Si-Cl groups to Si-OH groups via hydrolysis is a primary transformation. These silanol-terminated oligomers are key building blocks for chain extension and cross-linking in the production of silicone polymers. Beyond hydrolysis, the Si-Cl bond can react with a range of nucleophiles: